Boc-glu-ochex

Peptide synthesis Side-chain protection Aspartimide minimization

Procure Boc-Glu-OChex to eliminate aspartimide and α,β-rearrangement side reactions in your Boc SPPS workflow. Unlike TFA-labile OtBu esters, the cyclohexyl ester survives iterative TFA deprotection, enabling true orthogonal protection. It is the rational, documented choice for high-purity Asp/Ser/Gly-containing peptide sequences. Specify ≥98% HPLC purity for batch-to-batch consistency.

Molecular Formula C16H27NO6
Molecular Weight 329.4
CAS No. 137506-13-9
Cat. No. B613691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-glu-ochex
CAS137506-13-9
SynonymsBOC-GLU-OCHEX; 137506-13-9; CTK3J1706; ZINC2555003; 6363AH; K-4437
Molecular FormulaC16H27NO6
Molecular Weight329.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1CCCCC1
InChIInChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1
InChIKeyDVTMNTVXXIJGMR-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Glu-OChex (CAS 137506-13-9): A Cyclohexyl Ester Protected Glutamic Acid Building Block for Solid-Phase Peptide Synthesis


Boc-Glu-OChex (CAS 137506-13-9), also designated as Boc-L-glutamic acid α-cyclohexyl ester, is a protected amino acid derivative within the tert-butoxycarbonyl (Boc) chemistry family. Its molecular formula is C₁₆H₂₇NO₆ with a molecular weight of 329.39 g/mol . The compound features an N-terminal Boc group for α-amino protection and a cyclohexyl (cHex) ester moiety at the α-carboxyl position . It is primarily utilized as a key building block in Boc-based solid-phase peptide synthesis (SPPS), where it enables the site-specific introduction of glutamic acid residues into peptide chains .

Procurement Note: Why Boc-Glu-OChex Cannot Be Replaced by Generic Boc-Glu Esters Without Experimental Validation


Substitution of Boc-Glu-OChex with alternative α-ester protected glutamic acid derivatives—such as benzyl ester (OBzl) or tert-butyl ester (OtBu)—without experimental revalidation introduces significant synthetic risk. The cyclohexyl ester group confers distinct orthogonal stability and reactivity profiles that are not shared by other ester derivatives . Specifically, the cHex ester demonstrates enhanced stability to trifluoroacetic acid (TFA) relative to tert-butyl esters, enabling orthogonal deprotection strategies in Boc SPPS, while it is cleavable by hydrogen fluoride (HF), offering a different selectivity profile compared to hydrogenolyzable benzyl esters [1]. The differential susceptibility to aspartimide formation and α,β-rearrangement side reactions further distinguishes the cHex ester from other protecting groups under both acidic and basic conditions . These functional divergences mean that in-class analogs are not interchangeable; selection of Boc-Glu-OChex over alternatives must be driven by specific synthetic requirements.

Boc-Glu-OChex: Quantitative Evidence of Differential Performance Versus Comparator Esters


Enhanced Stability to Acidic and Basic Conditions: Minimizing Aspartimide Formation Versus Benzyl Ester

The cyclohexyl (cHex) ester of Boc-Glu-OChex exhibits superior stability during both acidic and basic treatments relative to benzyl (OBzl) ester derivatives, as demonstrated in a foundational comparative study of aspartyl and glutamyl peptide side reactions [1]. The cHex ester was specifically synthesized and evaluated to address the problem of aspartimide formation and α,β-rearrangement, which are well-documented side reactions that compromise peptide purity and yield when OBzl protection is employed . The cHex ester demonstrated marked reduction in these deleterious side reactions under both TFA-mediated acidic deprotection conditions and, notably, under basic treatment conditions where benzyl esters are particularly susceptible to degradation [2].

Peptide synthesis Side-chain protection Aspartimide minimization

Orthogonal Deprotection Selectivity: TFA Stability Versus HF Cleavability Differentiates cHex from tert-Butyl Ester

The cHex ester group of Boc-Glu-OChex exhibits a distinct orthogonal deprotection profile compared to the tert-butyl (OtBu) ester. The cHex ester is stable to trifluoroacetic acid (TFA), the standard reagent for Boc group removal, whereas tert-butyl esters are cleaved under TFA conditions [1]. This differential stability enables sequential, chemoselective deprotection strategies: the Boc group can be removed with TFA while the cHex ester remains intact on the resin, whereas OtBu esters would be simultaneously cleaved, resulting in loss of side-chain protection and potential side reactions . Final cleavage of the cHex ester requires hydrogen fluoride (HF) or other strong acid conditions, providing a distinct temporal deprotection window .

Orthogonal protection Boc SPPS Deprotection selectivity

Distinct Physical Properties: Hydrophobicity (XLogP3 2.5) and Boiling Point Differentiation for Purification and Handling

The cyclohexyl ester moiety confers distinct physicochemical properties to Boc-Glu-OChex that differentiate it from alternative esters, with implications for chromatographic purification and compound handling. The predicted partition coefficient (XLogP3) for the side-chain protected derivative Boc-Glu(OcHex)-OH (CAS 73821-97-3) is 2.5 , indicating moderate hydrophobicity attributable to the cyclohexyl group. This hydrophobicity enhances lipid solubility and retention on reversed-phase HPLC columns compared to more polar ester derivatives . The compound exhibits a boiling point of 502.6±45.0 °C at 760 mmHg , which, while not directly relevant to ambient handling, reflects the high thermal stability of the cHex ester compared to lower-boiling ester analogs.

Physicochemical properties Chromatographic purification Compound handling

Established Use as a Standard Boc SPPS Building Block with Documented Synthetic Protocols

Boc-Glu-OChex is recognized as a standard building block for the introduction of glutamic acid residues in Boc-based solid-phase peptide synthesis (SPPS) . It is specifically designated for this purpose in authoritative peptide synthesis protocols and technical literature [1]. The compound is commercially available from multiple reputable vendors with documented purity specifications (typically ≥95% to ≥98% by HPLC), and its use is supported by established experimental procedures for both Boc and Fmoc-based methodologies . This contrasts with less commonly utilized or custom-synthesized glutamic acid esters, which may lack the same level of protocol validation and commercial quality control.

Solid-phase peptide synthesis Boc chemistry Synthetic reproducibility

Boc-Glu-OChex: High-Value Application Scenarios Driven by Differential Evidence


Synthesis of Aspartimide-Prone Peptide Sequences in Boc SPPS

Boc-Glu-OChex is the preferred building block for synthesizing peptides containing sequences susceptible to aspartimide formation and α,β-rearrangement during Boc SPPS. As demonstrated by Tam et al. (1979), the cHex ester significantly minimizes these side reactions under both acidic (TFA) and basic conditions relative to benzyl esters [1]. This makes the compound indispensable for preparing high-purity peptides containing Asp-Gly, Asp-Ser, Asp-Asn, or analogous Glu-containing motifs where aspartimide-type side reactions would otherwise compromise yield and complicate purification .

Orthogonal Protection Strategies Requiring TFA-Stable α-Carboxyl Esters

Boc-Glu-OChex enables orthogonal protection schemes where the α-carboxyl ester must survive iterative TFA-mediated Boc deprotection cycles. The cHex ester is stable to TFA but cleavable by HF [2], allowing researchers to maintain α-carboxyl protection throughout chain elongation and selectively deprotect only at the final cleavage stage. This orthogonality is not achievable with tert-butyl esters, which are TFA-labile, or benzyl esters, which may undergo unwanted hydrogenolysis under certain conditions .

Peptide Therapeutics and Bioconjugates Requiring Enhanced Lipid Solubility

The cyclohexyl ester group of Boc-Glu-OChex confers moderate hydrophobicity (XLogP3 = 2.5) that enhances lipid solubility of the protected amino acid and the resulting peptide intermediates . This property is advantageous in the synthesis of peptide-based therapeutics, bioconjugates, and molecularly imprinted polymeric membranes for chiral recognition and enantioselective permeation, where membrane permeability or organic solvent compatibility is a design consideration .

Academic and Industrial Peptide Core Facilities with Validated Boc SPPS Workflows

As a standard building block for Boc SPPS with established commercial availability and documented synthetic protocols , Boc-Glu-OChex is the rational choice for peptide core facilities and industrial process development groups operating validated Boc chemistry workflows. Procurement of this well-characterized compound reduces technical risk, ensures batch-to-batch consistency (typical purity ≥98% by HPLC), and minimizes the need for custom synthesis or method revalidation that would accompany the use of less common glutamic acid esters .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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